myo-Inositol 1,3,5-orthoformate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

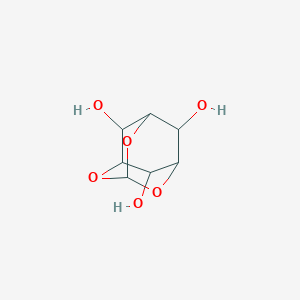

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4,10-trioxatricyclo[3.3.1.13,7]decane-6,8,9-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O6/c8-1-4-2(9)6-3(10)5(1)12-7(11-4)13-6/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJFNSGWGPSKAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C2C(C3C(C1OC(O2)O3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60361442 | |

| Record name | myo-Inositol monoorthoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98510-20-4 | |

| Record name | myo-Inositol monoorthoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Elucidation of the Structure of myo-Inositol 1,3,5-Orthoformate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of myo-inositol 1,3,5-orthoformate, a key synthetic intermediate in the preparation of various biologically significant inositol (B14025) derivatives. This document details the synthetic protocols, spectroscopic data, and the role of this compound as a precursor in accessing molecules involved in cellular signaling.

Introduction

This compound is a protected derivative of myo-inositol, a carbocyclic sugar that is a fundamental component of various signaling molecules in eukaryotic cells. The orthoformate group acts as a bridging protecting group for the 1, 3, and 5 hydroxyl groups, rendering the 2, 4, and 6 hydroxyl groups available for chemical modification. This strategic protection is pivotal for the synthesis of complex inositol phosphates and their analogs, which are crucial for understanding cellular signaling pathways. This guide summarizes the available data for the structural confirmation of this important synthetic precursor.

Synthesis and Purification

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of myo-inositol with a trialkyl orthoformate. While direct isolation of the pure compound can be challenging due to its stability, a common strategy involves the preparation and subsequent deprotection of a more stable, crystalline derivative.

Experimental Protocol: Synthesis via Tribenzoate Derivative

This protocol is adapted from procedures for the synthesis of related myo-inositol orthoesters and provides a reliable method for obtaining the target compound.[1]

Step 1: Formation of the Orthoformate and In Situ Benzoylation

-

To a suspension of dry myo-inositol (e.g., 10 g, 55.5 mmol) in a suitable solvent such as pyridine, add triethyl orthoformate (e.g., 1.5 equivalents).

-

Add an acid catalyst, such as camphorsulfonic acid (CSA) or p-toluenesulfonic acid (catalytic amount), to the mixture.

-

Heat the reaction mixture under reduced pressure to facilitate the removal of ethanol (B145695) and drive the reaction to completion. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the formation of the orthoformate is complete, cool the reaction mixture and add benzoyl chloride (e.g., 3.5 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the benzoylation of the remaining free hydroxyl groups (2, 4, and 6 positions) is complete (monitor by TLC).

-

Work up the reaction by pouring it into ice-water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound 2,4,6-tribenzoate.

-

Purify the tribenzoate derivative by recrystallization (e.g., from ethanol).

Step 2: Deprotection to Yield this compound

-

Dissolve the purified this compound 2,4,6-tribenzoate in a suitable solvent system, such as a mixture of methanol (B129727) and dichloromethane.

-

Add a catalytic amount of sodium methoxide (B1231860) in methanol (or another suitable base like isobutylamine) to initiate the aminolysis or transesterification of the benzoate (B1203000) groups.[1]

-

Stir the reaction at room temperature and monitor the removal of the benzoate groups by TLC.

-

Upon completion, neutralize the reaction with a suitable acidic resin (e.g., Amberlite IR-120 H⁺).

-

Filter the resin and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by chromatography on silica (B1680970) gel if necessary, although this can sometimes lead to the decomposition of the orthoformate.

References

Synthesis of myo-Inositol 1,3,5-Orthoformate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of myo-inositol 1,3,5-orthoformate, a key intermediate in the preparation of various biologically significant myo-inositol derivatives and analogs. This document details the experimental protocols, summarizes quantitative data, and illustrates the relevant chemical and biological pathways.

Introduction

myo-Inositol, a meso-isomer of 1,2,3,4,5,6-hexahydroxycyclohexane, is a fundamental component of various cellular signaling pathways. Its phosphorylated derivatives, such as phosphatidylinositol 4,5-bisphosphate (PIP₂) and inositol (B14025) 1,4,5-trisphosphate (IP₃), are crucial second messengers. The selective protection of the hydroxyl groups of myo-inositol is a cornerstone of the chemical synthesis of its biologically active derivatives. The formation of the 1,3,5-orthoformate derivative provides a robust method to protect the 1,3, and 5-hydroxyl groups in a single step, leaving the 2, 4, and 6-hydroxyl groups available for further chemical modification. This regioselective protection is instrumental in the synthesis of complex inositol phosphates and their analogs for studying signal transduction and for the development of novel therapeutics.

Synthesis of this compound

The most common and effective method for the synthesis of this compound involves the acid-catalyzed reaction of myo-inositol with an orthoformate reagent, typically triethyl orthoformate or trimethyl orthoformate.

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Method 1: Synthesis using p-Toluenesulfonic Acid (PTSA) in DMF

A widely cited method involves the use of p-toluenesulfonic acid as a catalyst in dimethylformamide (DMF).

-

Preparation: To a suspension of anhydrous myo-inositol (e.g., 10 g, 55.5 mmol) in anhydrous DMF (e.g., 100 mL), add triethyl orthoformate (e.g., 20 mL, 120 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.5 g, 2.6 mmol).

-

Reaction: Heat the mixture under reduced pressure (e.g., 100-150 mmHg) at a temperature of 100-110 °C. The reduced pressure facilitates the removal of the ethanol (B145695) byproduct, driving the reaction to completion. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and neutralize the acid catalyst with a base, such as triethylamine. The solvent is then removed under high vacuum.

-

Purification: The crude product is often purified by recrystallization from a suitable solvent system, such as ethanol or methanol, to yield the pure this compound. In some procedures, the product is isolated as its tribenzoate derivative for easier handling and purification.[1]

Method 2: Synthesis using Camphorsulfonic Acid (CSA) in DMSO

An alternative procedure utilizes camphorsulfonic acid in dimethyl sulfoxide (B87167) (DMSO).

-

Preparation: Suspend oven-dried myo-inositol (e.g., 9.0 g, 50 mmol) in anhydrous DMSO (e.g., 30 mL). Add trimethyl orthobenzoate (10 mL, 55 mmol) and camphorsulfonic acid (232 mg, 1.00 mmol).

-

Reaction: Heat the mixture at 60–80 °C under reduced pressure (260–280 mbar) for approximately 3 hours, for example, using a rotary evaporator to aid in the removal of methanol.

-

Workup: After cooling, neutralize the catalyst with triethylamine.

-

Purification: The product can be precipitated and collected, or the solvent can be removed in vacuo and the residue purified by chromatography or recrystallization.

Quantitative Data Summary

| Parameter | Method 1 (PTSA/DMF) | Method 2 (CSA/DMSO) | Reference |

| Starting Material | myo-Inositol | myo-Inositol | [1] |

| Reagent | Triethyl orthoformate | Trimethyl orthobenzoate | |

| Catalyst | p-Toluenesulfonic acid | Camphorsulfonic acid | |

| Solvent | DMF | DMSO | |

| Temperature | 100-110 °C | 60-80 °C | |

| Reaction Time | Several hours (TLC monitored) | ~3 hours | |

| Yield | High (often not specified directly for the free orthoformate) | High | [1] |

Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) in D₂O (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| ¹H NMR | ~5.7 | s | |

| ~4.2-4.5 | m | ||

| ¹³C NMR | ~100-105 (orthoformate C) | ||

| ~60-80 (inositol carbons) |

Note: Exact chemical shifts can vary depending on the solvent and reference standard used.

Role in Signaling Pathways

myo-Inositol is a precursor to a cascade of signaling molecules, primarily through the phosphatidylinositol (PI) signaling pathway. The synthesis of this compound is a critical first step for the chemical synthesis of probes to study these pathways.

The Phosphatidylinositol Signaling Pathway

This pathway is initiated by the phosphorylation of phosphatidylinositol (PI), a lipid component of the cell membrane.

Caption: The Phosphatidylinositol signaling cascade.

Upon stimulation of cell surface receptors, phospholipase C (PLC) is activated and hydrolyzes PIP₂ into two second messengers: IP₃ and diacylglycerol (DAG).[2] IP₃ is a soluble molecule that diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca²⁺) into the cytosol. DAG remains in the plasma membrane and, in conjunction with Ca²⁺, activates protein kinase C (PKC). This cascade of events regulates a multitude of cellular processes, including cell growth, proliferation, metabolism, and apoptosis.

Conclusion

The synthesis of this compound is a fundamental procedure in the field of inositol chemistry. It provides a reliable and efficient means to selectively protect three of the six hydroxyl groups of myo-inositol, thereby enabling the synthesis of complex, biologically active molecules. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in the design and execution of synthetic strategies targeting the phosphatidylinositol signaling pathway and other cellular processes involving myo-inositol.

References

myo-Inositol 1,3,5-Orthoformate: A Linchpin in the Synthesis of Bioactive Inositol Phosphates

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

myo-Inositol 1,3,5-orthoformate is a pivotal synthetic intermediate in the field of inositol (B14025) chemistry. While extensive research has focused on its synthesis and derivatization, there is a notable absence of evidence for its direct biological activity. Its primary significance lies in its role as a versatile precursor for the stereoselective synthesis of a wide array of biologically active myo-inositol phosphates. These phosphorylated derivatives are crucial second messengers in numerous intracellular signaling pathways, governing processes from cell growth and differentiation to apoptosis. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, chemical properties, and its instrumental role in the generation of key signaling molecules. Detailed experimental protocols and visual representations of synthetic and signaling pathways are included to facilitate a deeper understanding for researchers in drug discovery and chemical biology.

Introduction

In the intricate world of cellular communication, myo-inositol and its phosphorylated derivatives stand out as fundamental players. These molecules are central to the phosphoinositide signaling system, a critical pathway that translates extracellular signals into intracellular responses. This compound, a conformationally constrained derivative of myo-inositol, has emerged as an indispensable tool for chemists to navigate the complexities of inositol phosphate (B84403) synthesis. Its rigid, adamantane-like structure provides a stable scaffold that allows for the precise and regioselective modification of the myo-inositol ring, a task that is otherwise challenging due to the presence of multiple hydroxyl groups with similar reactivity.

This guide will delve into the chemical synthesis of this compound and its subsequent conversion into biologically significant inositol phosphates. We will explore the experimental methodologies that underpin these transformations and illustrate the key pathways to provide a clear and in-depth resource for the scientific community.

Synthesis and Chemical Properties

The synthesis of this compound is a well-established procedure, typically involving the reaction of myo-inositol with an orthoformate, such as triethyl orthoformate, in the presence of an acid catalyst. This reaction protects the 1, 3, and 5 hydroxyl groups, leaving the equatorial 2-hydroxyl and the axial 4- and 6-hydroxyl groups available for further functionalization.

General Synthesis Protocol

A common method for the preparation of this compound involves heating a suspension of myo-inositol and an acid catalyst, such as camphorsulfonic acid, in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) with trimethyl orthoformate. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is neutralized, and the product can be isolated.

Experimental Protocol: Synthesis of this compound

-

Materials: myo-inositol, trimethyl orthoformate, camphorsulfonic acid, anhydrous dimethyl sulfoxide (DMSO), triethylamine (B128534).

-

Procedure:

-

To a suspension of oven-dried myo-inositol (e.g., 9.0 g, 50 mmol) and camphorsulfonic acid (e.g., 232 mg, 1.00 mmol) in anhydrous DMSO (e.g., 30 mL), add trimethyl orthoformate (e.g., 10 mL, 55 mmol).

-

Heat the resulting mixture at 60–80 °C under reduced pressure (e.g., 260–280 mbar) for approximately 3 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Allow the clear solution to cool to room temperature.

-

Neutralize the catalyst by adding triethylamine (e.g., 1.0 mL).

-

The product can then be precipitated, filtered, and dried.

-

Chemical Stability

Racemic 4-O-benzyl-myo-inositol-1,3,5-orthoformate, a key intermediate, has been shown to be stable when stored in crystalline form or as a solution in common organic solvents. However, it is prone to cleavage of the orthoformate moiety when stored in a gummy state.

Role as a Synthetic Intermediate

The strategic protection of the 1, 3, and 5 hydroxyl groups by the orthoformate moiety is the cornerstone of its utility. This allows for selective reactions at the remaining free hydroxyl groups, enabling the synthesis of complex, asymmetrically substituted inositol phosphates.

Desymmetrization and Chiral Synthesis

A significant application of this compound is its desymmetrization to produce chiral inositol derivatives. For instance, ytterbium triflate (Yb(OTf)3)-catalyzed acylation using a proline-based chiral anhydride (B1165640) can regioselectively differentiate the enantiotopic hydroxyl groups. This method provides a unified approach to access a variety of chiral inositol phosphates, including the crucial second messenger, myo-inositol 1,4,5-trisphosphate (IP3).[1][2]

Caption: Synthetic pathway from this compound to chiral inositol phosphates.

Regioselective Opening of the Orthoester

Acid hydrolysis of myo-inositol 1,3,5-orthoesters (excluding orthoformates) can lead to the exclusive formation of 2-O-acyl myo-inositol products.[3] This regioselectivity is rationalized through the formation of a 1,2-bridged dioxolanylium ion intermediate. These C-2 substituted derivatives are valuable precursors for the synthesis of biologically interesting molecules, including 2-O-acyl inositol 1,3,4,5,6-pentakisphosphates.[3]

The Biological Significance of myo-Inositol Phosphates

While this compound itself is not known to be biologically active, the inositol phosphates synthesized from it are of immense biological importance.

The Phosphoinositide Signaling Pathway

The phosphoinositide (PI) signaling pathway is a cornerstone of cellular signal transduction. The pathway begins with the phosphorylation of phosphatidylinositol (PI), a lipid component of cell membranes. A key step is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) to generate two second messengers: diacylglycerol (DAG) and myo-inositol 1,4,5-trisphosphate (IP3).

Caption: Overview of the Phosphoinositide (PI) signaling pathway.

Functions of myo-Inositol 1,4,5-Trisphosphate (IP3)

IP3 is a water-soluble molecule that diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER). This binding triggers the release of calcium ions (Ca2+) from the ER into the cytoplasm. The resulting increase in intracellular Ca2+ concentration activates a multitude of cellular processes, including:

-

Muscle contraction

-

Neurotransmitter release

-

Gene transcription

-

Cell proliferation and apoptosis

The synthesis of IP3 and its analogs, facilitated by intermediates like this compound, is therefore of great interest for studying and potentially modulating these fundamental biological processes.

Quantitative Data

Currently, there is no available quantitative data on the direct biological activity of this compound as it is primarily regarded as a synthetic intermediate. Research has focused on the yields and efficiency of synthetic steps involving this compound rather than its biological effects.

Table 1: Synthetic Yields of Key Intermediates

| Precursor | Product | Reagents | Yield (%) | Reference |

|---|

| myo-Inositol | 4,6-di-O-benzyl-myo-inositol | Multi-step synthesis involving this compound | 67 |[4] |

Conclusion

This compound is a cornerstone of modern inositol chemistry. While it lacks known intrinsic biological activity, its role as a versatile and strategically protected intermediate is unparalleled. The ability to rigidly control the stereochemistry of the myo-inositol ring through the use of the orthoformate protecting group has opened doors to the efficient and scalable synthesis of a vast array of biologically vital inositol phosphates. For researchers in drug development and chemical biology, a thorough understanding of the synthesis and manipulation of this compound is essential for the continued exploration of the intricate and powerful phosphoinositide signaling pathway and the development of novel therapeutics that target this critical cellular communication network. Future research may yet uncover direct biological roles for this compound, but its legacy as a key enabler of scientific discovery in cell signaling is firmly established.

References

- 1. Yb(OTf)3-Catalyzed Desymmetrization of this compound and Its Application in the Synthesis of Chiral Inositol Phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Myo-inositol effects in women with PCOS: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on myo-Inositol 1,3,5-Orthoformate Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

myo-Inositol and its phosphorylated derivatives are fundamental to a vast array of cellular signaling processes. The strategic protection of myo-inositol's hydroxyl groups is a cornerstone of synthetic carbohydrate chemistry, enabling the targeted synthesis of complex inositol (B14025) phosphates and their analogs. Among the various protecting group strategies, the formation of the 1,3,5-orthoformate derivative stands out as a particularly elegant and efficient method for simultaneously protecting the 1,3, and 5-hydroxyl groups. This technical guide provides a comprehensive overview of myo-inositol 1,3,5-orthoformate chemistry, including its synthesis, derivatization, and the biological activities of its analogs, with a particular focus on their emerging role as modulators of the phosphoinositide 3-kinase (PI3K) signaling pathway. Detailed experimental protocols and visual representations of key pathways and workflows are provided to facilitate further research and drug development in this promising area.

Introduction: The Central Role of myo-Inositol in Cellular Signaling

myo-Inositol is a carbocyclic polyol that serves as a precursor for a multitude of signaling molecules, the most prominent of which are the inositol phosphates and phosphoinositides.[1] These molecules are integral components of the phosphoinositide signaling pathway, which governs a wide range of cellular functions, including cell growth, proliferation, survival, and differentiation. The phosphorylation state of the inositol ring is tightly regulated by a series of kinases and phosphatases, leading to a diverse array of signaling molecules with specific downstream effectors.

The synthesis of specific inositol phosphates and their analogs for biological investigation is a significant challenge due to the presence of six hydroxyl groups with varying reactivity on the myo-inositol scaffold. The development of robust protecting group strategies is therefore crucial. The this compound derivative is a key intermediate in this context, offering a rigid, adamantane-like structure that locks the cyclohexane (B81311) ring in a chair conformation and allows for the selective modification of the remaining 2, 4, and 6-hydroxyl groups.[2]

Synthesis of this compound and its Derivatives

The preparation of this compound is a foundational step for the synthesis of a wide range of derivatives. This section details the synthesis of the orthoformate and a key derivative, 4,6-di-O-benzyl-myo-inositol.

Experimental Protocol: Synthesis of this compound

This protocol is based on established literature procedures.[3]

Materials:

-

myo-Inositol

-

Triethyl orthoformate

-

p-Toluenesulfonic acid (catalytic amount)

-

Dimethylformamide (DMF), anhydrous

-

Ethanol

-

Diethyl ether

Procedure:

-

A suspension of dry myo-inositol in anhydrous DMF is prepared in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Triethyl orthoformate is added to the suspension.

-

A catalytic amount of p-toluenesulfonic acid is added to the reaction mixture.

-

The mixture is heated under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature and the catalyst is neutralized with pyridine.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield this compound as a white solid.

Experimental Protocol: Synthesis of 4,6-di-O-benzyl-myo-inositol from this compound

This protocol describes a convenient, high-yielding method for the preparation of the versatile intermediate 4,6-di-O-benzyl-myo-inositol without the need for chromatography.[3]

Materials:

-

This compound

-

Benzoyl chloride

-

Pyridine

-

Benzyl (B1604629) bromide

-

Silver(I) oxide

-

Aqueous trifluoroacetic acid

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Dibenzoylation: this compound is dissolved in pyridine and cooled in an ice bath. Benzoyl chloride is added dropwise, and the reaction is stirred until completion (monitored by TLC). The reaction mixture is then worked up to yield racemic 2,4-di-O-benzoyl-myo-inositol 1,3,5-orthoformate.

-

Benzylation: The dibenzoate is dissolved in DMF, and benzyl bromide and silver(I) oxide are added. The mixture is stirred at room temperature until the starting material is consumed. The reaction is then filtered and the solvent removed to give 2-O-benzoyl-4,6-di-O-benzyl-myo-inositol 1,3,5-orthoformate.

-

Deprotection: The resulting compound is treated with isobutylamine to remove the benzoate (B1203000) group, followed by treatment with aqueous trifluoroacetic acid to hydrolyze the orthoformate, yielding 4,6-di-O-benzyl-myo-inositol.

Biological Activity of myo-Inositol Orthoformate Derivatives

Derivatives of this compound are valuable tools for dissecting the intricacies of inositol phosphate (B84403) signaling and for developing potential therapeutic agents. A key area of interest is their interaction with the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and other diseases.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. The activation of this pathway is initiated by the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) by PI3K. PIP3 then recruits proteins containing Pleckstrin Homology (PH) domains, such as Akt and PDK1, to the cell membrane, leading to their activation.

Certain phosphorylated derivatives of myo-inositol have been shown to act as inhibitors of this pathway. For instance, inositol pentakisphosphate (InsP5) has demonstrated anti-tumor properties by inhibiting Akt. A synthetic derivative, 2-O-benzyl-myo-inositol 1,3,4,5,6-pentakisphosphate (2-O-Bn-InsP5), has shown even greater potency.

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of selected myo-inositol derivatives.

| Compound | Target | Activity | Reference |

| 2-O-benzyl-myo-inositol 1,3,4,5,6-pentakisphosphate (2-O-Bn-InsP5) | PDK1 | IC50: low nM range | |

| Inositol 1,4,5-trisphosphate (IP3) | PH domain (PLC-δ1) | High affinity binding | [4] |

| Inositol phosphates | PH domain (RAC/PKB) | Kd: 1-10 µM | [5] |

Signaling Pathways and Experimental Workflows

The PI3K/Akt Signaling Pathway and Points of Inhibition

The following diagram illustrates the PI3K/Akt signaling pathway and highlights the potential points of intervention for myo-inositol-based inhibitors.

Caption: The PI3K/Akt signaling pathway with points of inhibition by myo-inositol analogs.

General Experimental Workflow

The diagram below outlines a general workflow for the synthesis and biological evaluation of novel this compound derivatives.

Caption: General workflow for the development of myo-inositol orthoformate-based compounds.

Conclusion and Future Directions

This compound is a versatile and indispensable intermediate in the synthesis of complex inositol phosphates and their analogs. The ability to selectively manipulate the remaining hydroxyl groups has opened avenues for the creation of novel molecular probes and potential therapeutic agents. The discovery of potent inhibitors of the PI3K/Akt pathway derived from the myo-inositol scaffold underscores the therapeutic potential of this class of compounds.

Future research should focus on expanding the library of this compound derivatives and conducting systematic structure-activity relationship (SAR) studies to optimize their inhibitory potency and selectivity against key signaling proteins. Furthermore, detailed pharmacokinetic and pharmacodynamic studies are necessary to translate the in vitro activity of these promising compounds into in vivo efficacy. The continued exploration of myo-inositol chemistry will undoubtedly lead to new insights into cellular signaling and provide novel strategies for the treatment of a range of human diseases.

References

- 1. The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. indianchemicalsociety.com [indianchemicalsociety.com]

- 3. Convenient synthesis of 4,6-di-O-benzyl-myo-inositol and myo-inositol 1,3,5-orthoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Specific and high-affinity binding of inositol phosphates to an isolated pleckstrin homology domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]

The Strategic Utility of myo-Inositol 1,3,5-Orthoformate in the Synthesis of Inositol Phosphates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular signaling, inositol (B14025) phosphates stand out as critical second messengers, orchestrating a multitude of physiological processes ranging from cell growth and differentiation to apoptosis.[1] The precise chemical synthesis of these molecules is paramount for dissecting their biological functions and for the development of novel therapeutics. myo-Inositol 1,3,5-orthoformate has emerged as a cornerstone precursor in this field, offering a versatile and efficient platform for the regioselective synthesis of a wide array of inositol phosphate (B84403) isomers.[1] This technical guide provides an in-depth exploration of the use of this compound as a starting material, detailing experimental protocols, presenting key quantitative data, and visualizing the relevant biological and chemical pathways.

The strategic advantage of using myo-inositol orthoesters lies in the simultaneous protection of the 1, 3, and 5-hydroxyl groups in a single step, leaving the 2, 4, and 6-hydroxyls available for further chemical manipulation.[1][2] This rigid, adamantane-like structure allows for highly selective reactions, which are often difficult to achieve with other protecting group strategies.[2]

Synthesis of this compound

The preparation of this compound is the crucial first step in the synthetic route to various inositol phosphates. Several methods have been reported, often involving the reaction of myo-inositol with an orthoformate reagent in the presence of an acid catalyst.

Experimental Protocol: Synthesis of this compound

Materials:

-

myo-Inositol (oven-dried)

-

Trimethyl orthoformate or Triethyl orthoformate

-

Camphorsulfonic acid (CSA) or other suitable acid catalyst

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine

Procedure:

-

Suspend oven-dried myo-inositol in anhydrous DMF or DMSO.

-

Add the orthoformate reagent (e.g., trimethyl orthoformate) and a catalytic amount of camphorsulfonic acid.[1]

-

Heat the reaction mixture under reduced pressure to facilitate the removal of the alcohol byproduct (e.g., methanol), which drives the reaction to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst with triethylamine.

-

The product can often be precipitated by the addition of a non-polar solvent and collected by filtration. Further purification, if necessary, can be achieved by recrystallization. In many cases, the crude myo-inositol orthoformate is of sufficient purity for subsequent steps without chromatographic purification.[3]

Conversion of this compound to Inositol Phosphates

The true utility of this compound is realized in its conversion to a variety of protected inositol intermediates, which can then be phosphorylated to yield the desired inositol phosphates. This is typically achieved through selective protection of the remaining free hydroxyl groups, followed by phosphorylation and deprotection steps.

Experimental Workflow for Inositol Phosphate Synthesis

Caption: General workflow for the synthesis of inositol phosphates.

Experimental Protocol: Synthesis of myo-Inositol 1,4,5-Trisphosphate

The synthesis of the crucial second messenger, myo-inositol 1,4,5-trisphosphate (InsP3), exemplifies the utility of the orthoformate precursor. A variety of synthetic strategies have been developed, including those that utilize chiral auxiliaries for desymmetrization.[4]

Materials:

-

This compound

-

Protecting group reagents (e.g., benzyl (B1604629) bromide, silyl (B83357) chlorides)

-

Phosphitylating agents (e.g., phosphoramidites)

-

Oxidizing agent (e.g., m-chloroperoxybenzoic acid, MCPBA)

-

Deprotection reagents (e.g., H2/Pd/C for benzyl groups, TBAF for silyl groups)

-

Yb(OTf)3 (for catalytic desymmetrization)[4]

-

Proline-based chiral anhydride (B1165640) (for acylation)[4]

Procedure (Illustrative Example):

-

Desymmetrization: Perform a Yb(OTf)3-catalyzed desymmetrization of this compound using a proline-based chiral anhydride to introduce a chiral acyl group, differentiating the enantiotopic hydroxyl groups.[4]

-

Protection: Protect the remaining free hydroxyl groups at the 4- and 5-positions. The choice of protecting group is critical and will depend on the overall synthetic strategy.

-

Phosphorylation: Phosphorylate the hydroxyl groups at the 1, 4, and 5 positions using a suitable phosphitylating agent followed by oxidation.

-

Deprotection: Remove all protecting groups, including the orthoformate, to yield myo-inositol 1,4,5-trisphosphate.

-

Purification: Purify the final product using ion-exchange chromatography.

Quantitative Data on Inositol Phosphate Synthesis

The efficiency of synthetic routes starting from this compound is a key consideration. The following tables summarize representative yields for key synthetic steps.

| Precursor | Product | Reagents | Yield (%) | Reference |

| myo-Inositol | This compound | Triethyl orthoformate, CSA, DMF | High | [1] |

| This compound | 2-O-Benzoyl-4,6-di-O-benzyl-myo-inositol 1,3,5-orthoformate | 1. Benzoyl chloride 2. Benzyl bromide, Ag2O | Good | [1] |

| Protected myo-Inositol Intermediate | myo-Inositol 1,3,4,5-Tetrakisphosphate | Phosphorylation & Deprotection | - | [5] |

| Protected myo-Inositol Intermediate | myo-Inositol 1,3-Bisphosphate | Phosphorylation & Deprotection | - | [5] |

| Starting Material | Target Inositol Phosphate | Key Strategy | Overall Yield (%) | Reference |

| This compound | myo-Inositol 1,4,5-Trisphosphate | Yb(OTf)3-catalyzed desymmetrization | - | [4] |

| myo-Inositol Orthoformate Derivative | myo-Inositol 1,3,4,5,6-Pentakisphosphate | Regioselective opening of orthoester | - | [1] |

Note: Specific yield data can vary significantly based on the exact reaction conditions and protecting group strategy employed. The references cited provide further details.

Inositol Phosphate Signaling Pathway

Inositol phosphates are central to a major signal transduction pathway in eukaryotic cells. The pathway is initiated by the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (InsP3) and diacylglycerol (DAG).[6]

Caption: The Phosphoinositide Signaling Pathway.

InsP3 is a soluble molecule that diffuses through the cytosol and binds to the InsP3 receptor, a ligand-gated Ca2+ channel on the membrane of the endoplasmic reticulum.[6] This binding triggers the release of stored Ca2+ into the cytosol, leading to a rapid increase in intracellular calcium concentration. This calcium signal, in turn, activates a wide range of downstream cellular responses, including enzyme activation, gene transcription, and muscle contraction.[6]

Conclusion

This compound is an invaluable and versatile precursor for the synthesis of a diverse range of inositol phosphates. Its unique structural properties allow for regioselective manipulations that are often challenging with other synthetic approaches. The ability to efficiently synthesize specific inositol phosphate isomers is crucial for advancing our understanding of their complex roles in cellular signaling and for the development of targeted therapeutics for a variety of diseases. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in this dynamic and important field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. indianchemicalsociety.com [indianchemicalsociety.com]

- 3. The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Yb(OTf)3-Catalyzed Desymmetrization of this compound and Its Application in the Synthesis of Chiral Inositol Phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The total synthesis of myo-inositol phosphates via myo-inositol orthoformate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Inositol trisphosphate - Wikipedia [en.wikipedia.org]

Spectroscopic and Structural Elucidation of myo-Inositol 1,3,5-Orthoformate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and structural characteristics of myo-Inositol 1,3,5-orthoformate. This compound serves as a key intermediate in the synthesis of various biologically significant inositol (B14025) derivatives, including phosphoinositides and their analogs, which are crucial in cellular signaling pathways. The strategic protection of the 1, 3, and 5 hydroxyl groups by the orthoformate moiety allows for selective modification of the remaining hydroxyl groups at the 2, 4, and 6 positions.

Molecular Structure

The structure of this compound is a rigid bicyclic system derived from myo-inositol. The orthoformate group locks the cyclohexane (B81311) ring into a specific conformation, influencing the reactivity of the remaining free hydroxyl groups.

Caption: Molecular structure of this compound.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound. Due to the limited availability of a complete public dataset for the parent compound, data for closely related derivatives are also included for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Citation |

| This compound | - | Methylidyne (-OCHO-) | - | d | 1.1 | [1] |

| 4,6-Di-O-benzyl-myo-inositol-1,3,5-orthoformate | CDCl₃ | -OCHO- | 5.48 | d | 1.1 | [2] |

| H-1, H-3, H-5 | 4.20-4.25 | m | - | [2] | ||

| H-2 | 4.46-4.48 | m | - | [2] | ||

| H-4, H-6 | 4.38 | t | 3.7 | [2] | ||

| -CH₂Ph | 4.58, 4.66 | d, d | 11.5 | [2] | ||

| Ar-H | 7.27-7.31 | m | - | [2] |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) | Citation |

| 4,6-Di-O-benzyl-myo-inositol-1,3,5-orthoformate | CDCl₃ | -OCHO- | 103.3 | [2] |

| C-1, C-3, C-5 | 61.4 | [2] | ||

| C-2 | 71.7 | [2] | ||

| C-4, C-6 | 67.8 | [2] | ||

| -CH₂Ph | 72.9, 73.7 | [2] | ||

| Aromatic C | 127.6, 127.9, 128.4, 137.4 | [2] |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for a Derivative

| Compound | Ionization Mode | m/z | Formula | Calculated Mass | Found Mass | Citation |

| 2-O-Benzoyl-myo-inositol 1,3,5-Orthoformate | HRMS (FAB, MH⁺) | 317.0637 | C₁₄H₁₄O₇Na | 317.0637 | 317.0642 | [3] |

Experimental Protocols

The synthesis and characterization of this compound and its derivatives are documented in several publications. Below are generalized protocols based on these sources.

Synthesis of this compound

A common method for the synthesis of myo-inositol orthoesters involves the transesterification of myo-inositol with an appropriate orthoester in the presence of an acid catalyst.[1][4]

Materials:

-

myo-Inositol

-

Triethyl orthoformate or Trimethyl orthoformate

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Acid catalyst (e.g., p-toluenesulfonic acid, camphorsulfonic acid)

-

Triethylamine (for neutralization)

-

Solvents for purification (e.g., ethyl acetate, methanol)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A suspension of dry myo-inositol in anhydrous DMF or DMSO is prepared under an inert atmosphere (e.g., argon).

-

The acid catalyst is added to the suspension.

-

Triethyl orthoformate or trimethyl orthoformate is added, and the mixture is heated (e.g., 60-80 °C) under reduced pressure to facilitate the removal of ethanol (B145695) or methanol (B129727) byproducts.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is cooled, and the catalyst is neutralized with triethylamine.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the acquisition of spectroscopic data for a synthesized compound like this compound.

Caption: A generalized workflow for synthesis and spectroscopic analysis.

NMR Spectroscopy Protocol:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). Tetramethylsilane (TMS) is typically used as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Standard pulse programs are used to acquire 1D spectra. 2D techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of protons and carbons.

IR Spectroscopy Protocol:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: An FT-IR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol:

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.

-

Instrumentation: High-resolution mass spectrometry (HRMS) using techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) is used to determine the accurate mass and elemental composition.

References

Methodological & Application

Application Notes and Protocols: myo-Inositol 1,3,5-Orthoformate

For Researchers, Scientists, and Drug Development Professionals

Introduction

myo-Inositol 1,3,5-orthoformate is a key synthetic intermediate in the field of inositol (B14025) chemistry. Its rigid adamantane-like structure allows for the simultaneous protection of the 1, 3, and 5-hydroxyl groups of myo-inositol, facilitating regioselective modification of the remaining hydroxyl groups at positions 2, 4, and 6. This strategic protection is pivotal for the synthesis of complex, biologically active inositol phosphates and their derivatives, which are crucial second messengers in cellular signaling pathways. These molecules play significant roles in a multitude of cellular processes, including signal transduction, cell growth, and proliferation. Consequently, this compound is an invaluable tool for researchers developing novel therapeutics targeting these pathways.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O₆ | N/A |

| Molecular Weight | 190.15 g/mol | N/A |

| Appearance | White crystalline solid | [1] |

| ¹H NMR (CD₃OD) | δ 5.52 (d, J = 1.4 Hz, 1H, orthoformate-H) | [1] |

| ¹H NMR (CDCl₃) | δ 5.75 (s, 1H), 4.48-4.44 (m, 3H), 4.28-4.25 (m, 3H) | N/A |

| ¹³C NMR (CD₃OD) | δ 109.5 (orthoformate-CH), 72.1 (C-2), 69.8 (C-4, C-6), 68.1 (C-1, C-3, C-5) | N/A |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from myo-inositol and triethyl orthoformate.

Materials:

-

myo-Inositol

-

Triethyl orthoformate

-

p-Toluenesulfonic acid (p-TSA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

To a suspension of myo-inositol (10.0 g, 55.5 mmol) in anhydrous DMF (100 mL) in a round-bottom flask, add triethyl orthoformate (20.0 mL, 120.5 mmol) and a catalytic amount of p-toluenesulfonic acid (approx. 100 mg).

-

Heat the reaction mixture to 110-120 °C with stirring under a nitrogen atmosphere.

-

Continue heating for 4-6 hours, during which the reaction mixture should become a clear solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize the acid catalyst by adding triethylamine dropwise until the solution is basic.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add methanol (50 mL) and heat to boiling.

-

Allow the solution to cool to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the white crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Purification by Recrystallization

This protocol details the purification of this compound.

Materials:

-

Crude this compound

-

Methanol or Ethanol (B145695)

-

Erlenmeyer flask

-

Heating plate

-

Filtration apparatus

-

Ice bath

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot methanol or ethanol to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Application in Synthesis - Regioselective Opening of the Orthoformate Ring

This protocol describes the acid-catalyzed hydrolysis of this compound to yield a mixture of myo-inositol 1- and 2-formates, which can be valuable intermediates for further synthesis.

Materials:

-

This compound

-

Aqueous trifluoroacetic acid (TFA) (e.g., 90% TFA in water)

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane (B109758) or Ethyl acetate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound in aqueous TFA at room temperature.

-

Stir the reaction mixture for 1-2 hours. Monitor the reaction by TLC.

-

After the reaction is complete, carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the formate (B1220265) ester products.

Mandatory Visualizations

Caption: Workflow for the synthesis and purification of this compound.

Caption: Synthetic pathway from this compound to biologically active inositol phosphates.

Signaling Pathways

This compound is not known to directly participate in or modulate cellular signaling pathways. Its significance lies in its role as a precursor for the synthesis of various inositol phosphates, such as inositol 1,4,5-trisphosphate (IP₃), which are key components of the phosphoinositide signaling pathway. This pathway is initiated by the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) in the cell membrane to generate IP₃ and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium ions, which in turn activates a wide range of downstream cellular responses. The ability to synthesize specific inositol phosphates using this compound as a starting material is therefore critical for studying these fundamental signaling events.

Caption: The relationship between the synthetic precursor and the biologically active signaling molecule.

References

Application Notes and Protocols: myo-Inositol 1,3,5-Orthoformate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of myo-inositol 1,3,5-orthoformate as a versatile intermediate in organic synthesis. Its unique structure allows for the selective protection of the 1, 3, and 5-hydroxyl groups of myo-inositol, enabling regioselective modifications at the remaining 2, 4, and 6-positions. This has proven invaluable in the synthesis of complex molecules, particularly biologically significant inositol (B14025) phosphates and their derivatives, which are crucial in cellular signaling and have potential applications in drug development.

Key Applications

-

Protecting Group Chemistry: The primary application of this compound is as a protecting group for the C1, C3, and C5 hydroxyls of myo-inositol. This allows for selective reactions such as acylation, alkylation, and phosphorylation at the unprotected C2, C4, and C6 positions.

-

Synthesis of Inositol Phosphates: It is a key starting material for the synthesis of various inositol phosphates, including the crucial second messenger, D-myo-inositol 1,4,5-trisphosphate (IP₃).[1][2] The ability to selectively functionalize the inositol ring is paramount for the synthesis of these complex signaling molecules.

-

Synthesis of scyllo-Inositol: this compound is an important intermediate in the synthesis of scyllo-inositol, an isomer of myo-inositol that has shown therapeutic potential for Alzheimer's disease.[3]

-

Desymmetrization Reactions: The meso nature of this compound makes it an ideal substrate for catalytic asymmetric desymmetrization, providing access to chiral, enantiomerically pure inositol derivatives.[1]

Quantitative Data Summary

The following tables summarize quantitative data for key reactions involving this compound, providing a comparison of different catalytic systems and reaction conditions.

Table 1: Metal Trifluoromethanesulfonate-Catalyzed Regioselective Acylation of this compound

| Entry | Catalyst (mol%) | Acylating Agent | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Sc(OTf)₃ (5) | Ac₂O | CH₃CN | 2 | 95 | [4] |

| 2 | Y(OTf)₃ (5) | Ac₂O | CH₃CN | 3 | 92 | [4] |

| 3 | Yb(OTf)₃ (5) | Ac₂O | CH₃CN | 3 | 96 | [4] |

| 4 | Cu(OTf)₂ (5) | Ac₂O | CH₃CN | 4 | 90 | [4] |

| 5 | Yb(OTf)₃ (5) | Bz₂O | CH₃CN | 4 | 94 | [4] |

Table 2: Yb(OTf)₃-Catalyzed Desymmetrization of this compound

| Entry | Chiral Anhydride (B1165640) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) | Reference |

| 1 | (S)-Proline-derived | CH₂Cl₂ | -40 | 12 | 85 | 92 | [1] |

| 2 | (R)-Proline-derived | CH₂Cl₂ | -40 | 12 | 83 | 90 | [1] |

Experimental Protocols

Synthesis of this compound

Procedure:

-

To a suspension of anhydrous myo-inositol (10.0 g, 55.5 mmol) in dry dimethylformamide (DMF, 100 mL) is added triethyl orthoformate (20.5 mL, 123 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.53 g, 2.8 mmol).

-

The mixture is heated to 110 °C under a nitrogen atmosphere for 4 hours, during which time the suspended solids dissolve.

-

The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The resulting solid is triturated with diethyl ether, filtered, and washed with copious amounts of diethyl ether to afford this compound as a white solid. The product is typically used in the next step without further purification.

Regioselective Acylation: Synthesis of 4,6-di-O-Acetyl-myo-Inositol 1,3,5-Orthoformate

Procedure:

-

To a solution of this compound (1.0 g, 5.26 mmol) in anhydrous acetonitrile (B52724) (20 mL) is added ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃, 163 mg, 0.263 mmol, 5 mol%).

-

Acetic anhydride (1.5 mL, 15.8 mmol) is added dropwise to the solution at room temperature.

-

The reaction mixture is stirred at room temperature for 3 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by silica (B1680970) gel column chromatography (e.g., using a hexane-ethyl acetate (B1210297) gradient) to yield the desired di-acetylated product.

Synthesis of scyllo-Inositol from this compound

This is a multi-step synthesis involving selective protection, oxidation, reduction, and deprotection.

Step 1: Selective Benzoylation of the 2-OH group

-

This compound is selectively benzoylated at the 2-hydroxyl position using benzoyl chloride in pyridine.[3]

Step 2: Tosylation of the 4- and 6-OH groups

-

The resulting 2-O-benzoyl derivative is then tosylated at the 4- and 6-hydroxyl groups using tosyl chloride in pyridine.[3]

Step 3: Debenzoylation

-

The benzoyl group at the 2-position is selectively removed to give the 2-hydroxy derivative.[3]

Step 4: Swern Oxidation

-

To a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (B109758) (DCM) at -78 °C is added dimethyl sulfoxide (B87167) (DMSO, 2.2 eq) dropwise.

-

After stirring for 15 minutes, a solution of the 2-hydroxy-myo-inositol derivative (1.0 eq) in DCM is added slowly.

-

The reaction is stirred for 30 minutes at -78 °C, followed by the dropwise addition of triethylamine (B128534) (5.0 eq).

-

The reaction mixture is allowed to warm to room temperature and then quenched with water.

-

The product is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the ketone.[3]

Step 5: Reduction and Deprotection

-

The ketone is reduced with sodium borohydride (B1222165) to provide the scyllo-inositol derivative.[3]

-

The tosyl groups are removed under basic conditions, followed by acidic hydrolysis of the orthoformate to yield scyllo-inositol.[3]

Visualizations

Inositol Phosphate (B84403) Signaling Pathway

The following diagram illustrates the central role of inositol phosphates, derived from precursors synthesized using this compound, in cellular signaling.

Caption: Inositol Phosphate Signaling Cascade.

Experimental Workflow: Synthesis of scyllo-Inositol

This diagram outlines the key transformations in the synthesis of scyllo-inositol from myo-inositol via the orthoformate intermediate.

Caption: Synthetic workflow for scyllo-Inositol.

Logical Relationship: Regioselective Reactions

This diagram illustrates the logical relationship of how the orthoformate protecting group enables regioselective functionalization of the myo-inositol ring.

Caption: Regioselective functionalization strategy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Inositol phosphate - Wikipedia [en.wikipedia.org]

- 3. The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metal trifluoromethanesulfonate-catalyzed regioselective acylation of this compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Myo-Inositol 1,3,5-Orthoformate in Protecting Group Strategy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of myo-inositol 1,3,5-orthoformate as a protecting group in chemical synthesis, particularly in the context of drug development and the synthesis of biologically active inositol (B14025) phosphates. This strategy allows for the simultaneous protection of the 1, 3, and 5-hydroxyl groups of myo-inositol, leaving the 2, 4, and 6-hydroxyl groups available for selective modification.

Introduction

myo-Inositol and its phosphorylated derivatives are crucial molecules in cellular signaling, acting as second messengers in a variety of pathways. The synthesis of specific inositol phosphates and their analogs for research and therapeutic purposes requires a robust protecting group strategy to differentiate between the six hydroxyl groups of the inositol ring. The 1,3,5-orthoformate protecting group offers a convenient and efficient method to mask the C1, C3, and C5 hydroxyls in a single step, forming a rigid tricyclic system. This protected intermediate serves as a versatile platform for the synthesis of complex inositol derivatives, including precursors for important signaling molecules like myo-inositol 1,4,5-trisphosphate (IP₃).

Advantages of the this compound Strategy

-

One-Step Protection: Simultaneously protects three hydroxyl groups, streamlining synthetic routes.

-

Rigid Conformation: The resulting adamantane-like structure can direct subsequent reactions to specific positions.

-

Versatile Deprotection: The orthoformate group can be removed under acidic conditions or reductively cleaved to yield different patterns of hydroxyl group availability.

Core Applications

The primary application of this protecting group strategy is in the synthesis of selectively functionalized myo-inositol derivatives. This enables the synthesis of various inositol phosphates, which are key components of the phosphoinositide signaling pathway. This pathway is integral to numerous cellular processes, including cell growth, proliferation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and metabolic disorders, making the synthesis of specific inositol phosphate (B84403) analogs a critical area of research in drug development.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the formation of the orthoformate protecting group on myo-inositol.

Materials:

-

myo-Inositol

-

Triethyl orthoformate

-

p-Toluenesulfonic acid (p-TSA) or Camphorsulfonic acid (CSA)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine

-

Ethyl acetate

Procedure:

-

To a suspension of oven-dried myo-inositol in anhydrous DMF or DMSO, add triethyl orthoformate and a catalytic amount of p-TSA or CSA.

-

Heat the reaction mixture under reduced pressure (e.g., on a rotary evaporator) at 60-80 °C for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize the acid catalyst with triethylamine.

-

Concentrate the mixture under reduced pressure.

-

The crude product can often be purified by recrystallization or by filtration through a pad of silica gel.

Quantitative Data:

| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| myo-Inositol, Triethyl orthoformate | p-TSA | DMF | Reflux | - | High | [1] |

| myo-Inositol, Trimethyl orthobenzoate | CSA | DMSO | 60-80 | 3 | High | [2] |

Note: Specific yields for the direct synthesis of the parent orthoformate are often high but can vary depending on the scale and specific conditions. The table includes data for a similar orthoester synthesis for comparison.

Protocol 2: Acidic Deprotection of this compound

This protocol outlines the complete removal of the orthoformate protecting group to regenerate the 1,3,5-triol.

Materials:

-

This compound derivative

-

Trifluoroacetic acid (TFA)

-

Water

-

Methanol

Procedure:

-

Dissolve the this compound derivative in a mixture of TFA and water (e.g., 9:1 v/v).

-

Stir the solution at room temperature. The reaction is typically rapid and can be monitored by TLC.

-

Once the reaction is complete, remove the TFA and water under reduced pressure.

-

The resulting deprotected inositol derivative can be purified by recrystallization from a suitable solvent system like methanol/water.

Quantitative Data:

| Substrate | Reagents | Time | Yield (%) | Reference |

| 2-O-benzoyl-4,6-di-O-benzyl-myo-inositol 1,3,5-orthoformate | Aqueous Trifluoroacetic Acid | - | 67 (overall) | [1] |

| myo-Inositol 1,3,5-orthobenzoate | TFA/H₂O (10:1) | 3 min | Quantitative | [2] |

Protocol 3: Reductive Cleavage of myo-Inositol Orthoesters

Reductive cleavage of the orthoester provides a method to sequentially expose the protected hydroxyl groups, leading to 1,3-acetal derivatives. This protocol is a general method for myo-inositol orthoesters.

Materials:

-

myo-Inositol 1,3,5-orthoester derivative

-

Diisobutylaluminium hydride (DIBAL-H)

-

Anhydrous dichloromethane (B109758) (DCM) or Toluene (B28343)

-

Methanol

-

Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

Procedure:

-

Dissolve the myo-inositol orthoester derivative in anhydrous DCM or toluene under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C or 0 °C.

-

Slowly add a solution of DIBAL-H in an appropriate solvent (e.g., hexanes or toluene).

-

Stir the reaction mixture at the same temperature for the required time, monitoring by TLC.

-

Quench the reaction by the slow addition of methanol, followed by the addition of a saturated aqueous solution of Rochelle's salt.

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 1,3-acetal derivative by column chromatography on silica gel.

Quantitative Data:

| Substrate | Reducing Agent | Temperature (°C) | Yield (%) | Reference |

| myo-Inositol Orthobenzoates | DIBAL-H | -78 to rt | Varies | [3] |

Note: The regioselectivity of the reductive opening can be influenced by steric factors of other substituents on the inositol ring.

Visualizations

Experimental Workflow

Caption: General workflow for the use of this compound.

Inositol Phosphate Signaling Pathway

Caption: Key steps in the IP₃-mediated calcium signaling pathway.

References

Application Notes and Protocols for the LC-MS/MS Analysis of Myo-Inositol Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myo-inositol, a carbocyclic sugar, is a vital component of eukaryotic cells, serving as a precursor for a variety of signaling molecules, most notably inositol (B14025) phosphates (IPs) and phosphatidylinositols (PIs). These molecules are integral to numerous cellular processes, including signal transduction, membrane trafficking, and cytoskeleton regulation. The phosphatidylinositol signaling pathway, in particular, is a critical cascade that governs cell growth, proliferation, and apoptosis. Dysregulation of myo-inositol metabolism has been implicated in various diseases, such as diabetes, neurodegenerative disorders, and cancer, making the accurate quantification of myo-inositol and its derivatives crucial for both basic research and drug development.

This document provides detailed application notes and protocols for the analysis of myo-inositol and its phosphorylated derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, enabling the precise quantification of these compounds in complex biological matrices.

Signaling Pathways Involving Myo-Inositol

The phosphatidylinositol signaling pathway is a primary mechanism for transducing extracellular signals into intracellular responses. A key event in this pathway is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of calcium ions (Ca2+). The subsequent increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, modulates a wide array of cellular functions.[1][2][3][4]

Myo-inositol is also a precursor for the synthesis of other important signaling molecules, including inositol pyrophosphates (e.g., IP7 and IP8), which are involved in regulating cellular energy levels and stress responses.

Experimental Protocols

Sample Preparation

1. Rat Brain Tissue Homogenates

This protocol is adapted for the extraction of myo-inositol from brain tissue.

-

Tissue Homogenization:

-

Rapidly extract the brain and snap freeze in liquid nitrogen.

-

Weigh the frozen tissue and homogenize it in distilled water (approximately a 20-fold dilution, w/v) at room temperature.

-

Centrifuge the homogenate at 10,000 rpm for 5 minutes at 4°C.

-

Collect the supernatant for LC-MS/MS analysis. For long-term storage, samples can be kept at -20°C.

-

2. Infant Formula

This protocol is designed for the extraction of myo-inositol from infant formula.[5]

-

Extraction:

-

Weigh 1 g of infant formula into a 100 mL volumetric flask.

-

Add 15 mL of distilled water and 1 mL of 0.1 M HCl.

-

Agitate the mixture for 5 minutes.

-

To remove lipids, add 10 mL of chloroform (B151607) and mix vigorously for 1 minute.[5]

-

Centrifuge the mixture at 4,000 rpm for 10 minutes at 4°C.[5]

-

Filter the upper aqueous layer through a 0.2 µm nylon syringe filter prior to LC-MS/MS analysis.[5]

-

3. Cell Cultures

This protocol is for the extraction of glycerophosphoinositols from cell pellets.

-

Extraction:

-

Resuspend cell pellets in 2 mL of milli-Q water.

-

Vortex and sonicate the suspension on ice (e.g., 3 cycles of 30 seconds with 10-second breaks).

-

Load the cell slurry onto a pre-washed solid-phase extraction (SPE) column (e.g., CHROMABOND® HR-XA).

-

Wash the column with 6 mL of milli-Q water followed by 6 mL of methanol.

-

Elute with 2 mL of 2% formic acid.

-

Collect a final 6 mL elution with 2% formic acid containing the glycerophosphoinositol (B231547) fraction for direct UPLC-MS/MS analysis.

-

LC-MS/MS Methodologies

The following tables summarize typical LC-MS/MS parameters for the analysis of myo-inositol and its derivatives. Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the separation of these polar compounds.

Table 1: Liquid Chromatography Parameters

| Parameter | Method 1: Myo-Inositol in Brain Tissue | Method 2: Myo- and Chiro-Inositol in Urine | Method 3: Inositol Phosphates (HILIC) |

| Column | Metachem Polaris Amide (2.0 x 100 mm, 5 µm) | Prevail Carbohydrate ES (4.6 x 250 mm, 5 µm) | Polymer-based Amino HILIC Column |

| Mobile Phase A | 50:50 (v/v) Acetone/Acetonitrile | Acetonitrile | Acetonitrile |

| Mobile Phase B | 5 mM Ammonium Acetate | 75:25 (v/v) Deionized Water/Acetonitrile with 5 mM Ammonium Acetate | 300 mM Ammonium Carbonate (pH 10.5) |

| Flow Rate | 0.3 mL/min | 1.0 mL/min | Not Specified |

| Gradient | Isocratic: 85% A, 15% B | Isocratic | Not Specified |

| Injection Volume | 3 µL | 10 µL | Not Specified |

| Column Temp. | Not Specified | 30°C | Not Specified |

Table 2: Mass Spectrometry Parameters

| Parameter | Myo-Inositol | Myo- & Chiro-Inositol | Inositol Phosphates (IP6 & IP7) |

| Ionization Mode | Negative Electrospray (ESI-) | Negative Electrospray (ESI-) | Negative Electrospray (ESI-) |

| Scan Type | Selected Reaction Monitoring (SRM) | Selected Reaction Monitoring (SRM) | Selected Reaction Monitoring (SRM) |

| Precursor Ion (m/z) | 179.0 | Not Specified | IP6: Not specified, IP7: Not specified |

| Product Ion (m/z) | 87.0 | Not Specified | Not Specified |

| Collision Energy | Not Specified | 18 eV | Not Specified |

| Internal Standard | [2H6]-myo-inositol (m/z 185 -> product) | Phenyl α-D-glucopyranoside | Not Specified |

Quantitative Data Summary

The following tables provide a summary of quantitative data from various LC-MS/MS methods for myo-inositol analysis.

Table 3: Method Performance for Myo-Inositol Analysis

| Parameter | Value (Method from Brain Tissue) | Value (Method from Infant Formula)[5] | Value (Method from Urine) |

| Linear Range | 0.1 - 100 µg/mL | 1 - 50 µg/L | 0.05 - 25.0 µg/mL |

| Correlation Coeff. (r²) | > 0.99 | 0.9993 | > 0.999 |

| Limit of Detection (LOD) | 30 ng/mL | Not Specified | Not Specified |

| Limit of Quantitation (LOQ) | 0.1 µg/mL | Not Specified | 0.05 µg/mL |

| Precision (%RSD) | < 15% | Not Specified | Intra-day: 0 - 10.0%, Inter-day: 0 - 14.3% |

| Accuracy (%RE) | < 15% | Not Specified | Intra-day: 0 - 6.0%, Inter-day: 0 - 10.0% |

Experimental Workflow and Logical Relationships

The general workflow for the analysis of myo-inositol compounds involves several key stages, from sample collection to data analysis. Proper execution of each step is critical for obtaining accurate and reproducible results.

References

- 1. cusabio.com [cusabio.com]

- 2. fiveable.me [fiveable.me]

- 3. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 4. Video: IP3/DAG Signaling Pathway [jove.com]

- 5. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Desymmetrization of myo-Inositol 1,3,5-Orthoformate

For Researchers, Scientists, and Drug Development Professionals

Introduction

myo-Inositol and its phosphorylated derivatives are crucial molecules in various cellular signaling pathways, making them attractive targets for drug development and chemical biology research. The selective synthesis of chiral inositol (B14025) derivatives is a significant challenge due to the presence of multiple hydroxyl groups with similar reactivity. The desymmetrization of prochiral myo-inositol derivatives, such as myo-inositol 1,3,5-orthoformate, offers an efficient strategy to access enantiomerically pure and differentially protected inositols. These chiral building blocks are invaluable for the synthesis of complex molecules, including phosphoinositides and their analogs, which are essential tools for studying cellular processes and for the development of novel therapeutics.

This document provides detailed application notes and experimental protocols for the desymmetrization of this compound, focusing on catalytic enantioselective methods.

Catalytic Desymmetrization Strategies

Several catalytic systems have been developed for the desymmetrization of this compound, primarily through enantioselective acylation. These methods offer advantages over classical resolution by providing direct access to chiral products with high enantiopurity.

Ytterbium Triflate (Yb(OTf)₃)-Catalyzed Acylation

A highly effective method for the desymmetrization of this compound involves the use of a catalytic amount of Ytterbium triflate (Yb(OTf)₃) in the presence of a chiral acylating agent.[1] Proline-based chiral anhydrides have been successfully employed as chiral auxiliaries in this reaction.[1] The Lewis acidity of the ytterbium catalyst is believed to activate the orthoformate, while the chiral anhydride (B1165640) discriminates between the enantiotopic hydroxyl groups, leading to regioselective acylation.[1] This method has been utilized in the synthesis of various inositol phosphates, including the important second messenger, myo-inositol 1,4,5-trisphosphate.[1]

Organocatalytic Acylation

Metal-free, organocatalytic approaches have also been developed for the desymmetrization of myo-inositol derivatives.[2] Chiral N-heterocyclic carbenes (NHCs) can catalyze the enantioselective acylation of prochiral myo-inositol diols.[2] This method offers an operationally simple and versatile route to valuable chiral inositol derivatives with high enantioselectivity and good yields.[2] The reaction demonstrates broad functional group tolerance and scalability, making it a practical approach for synthetic applications.[2]

Enzymatic Desymmetrization

Enzymatic methods, particularly using lipases, offer a green and highly selective alternative for the desymmetrization of myo-inositol derivatives. Lipases can catalyze the regioselective O-acetylation of protected myo-inositol compounds, providing access to chiral building blocks. While specific protocols for the direct enzymatic desymmetrization of this compound are less common in the searched literature, the principle has been applied to other protected myo-inositol derivatives, highlighting the potential of biocatalysis in this field.

Data Presentation

Table 1: Yb(OTf)₃-Catalyzed Desymmetrization of this compound with Various Chiral Anhydrides

| Entry | Chiral Anhydride | Product(s) | Yield (%) | Reference |

| 1 | N-Boc-L-proline anhydride | 4-O-acylated and 6-O-acylated | 49 and 35 | [1] |

| 2 | N-Cbz-L-proline anhydride | 4-O-acylated and 6-O-acylated | 30 and 50 | [1] |

Note: The yields correspond to the two regioisomeric mono-acylated products.

Experimental Protocols

Protocol 1: Synthesis of this compound

A convenient, high-yielding method for the preparation of this compound can be achieved without the need for chromatography.[3]

Materials:

-

myo-Inositol

-

Triethyl orthoformate

-

Benzoyl chloride

-

Silver(I) oxide

-

Benzyl (B1604629) bromide

-

Aqueous trifluoroacetic acid

-

Appropriate solvents (e.g., DMF)

Procedure:

-

Treat myo-inositol with triethyl orthoformate to form the orthoformate.

-

Successively treat with benzoyl chloride to yield racemic 2,4-di-O-benzoyl-myo-inositol 1,3,5-orthoformate.[3]

-